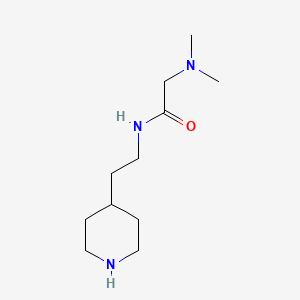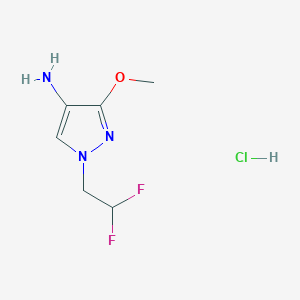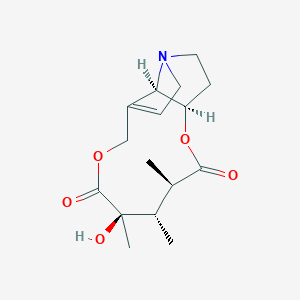
2-Dimethylamino-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Dimethylamino-6-(trifluoromethyl)pyridine, also known as DMATFP, is a versatile building block and reagent used in organic synthesis. It is a colorless, low-melting solid, and is soluble in most organic solvents. DMATFP is used in a variety of synthetic processes and has a wide range of applications in the pharmaceutical, agrochemical, and materials industries.
Applications De Recherche Scientifique
Chemistry and Properties of Pyridine Derivatives
2-Dimethylamino-6-(trifluoromethyl)pyridine is a specific type of pyridine derivative, a class of compounds known for their versatility in chemical reactions and applications across various fields of science. Research into pyridine derivatives has unveiled their significant role in medicinal chemistry, organic synthesis, and catalysis. For instance, pyridine-based compounds, including those similar in structure to this compound, have been extensively studied for their ability to form complex compounds, exhibiting a range of properties from biological activity to electrochemical activity (Boča, Jameson, & Linert, 2011). These compounds play a crucial role in the development of new medicinal applications due to their structural versatility and reactivity.
Medicinal Importance
Pyridine derivatives are recognized for their wide-ranging biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. Their structural adaptability allows for the synthesis of a variety of compounds with potential therapeutic applications. The medicinal importance of these derivatives is highlighted by their applications in modern medicinal chemistry, where they serve as the foundation for developing new therapeutic agents (Altaf et al., 2015).
Applications in Catalysis and Material Science
The versatility of pyridine derivatives extends to catalysis and material science, where they are used in the development of advanced materials and catalytic processes. Their unique electronic and structural properties make them suitable for a wide range of applications, from environmental remediation to the synthesis of complex organic molecules.
Environmental and Ecological Impact
Research into pyridine derivatives also encompasses their environmental and ecological impact, particularly concerning emerging contaminants and their toxicity. Studies have focused on understanding the fate, distribution, and toxicological effects of these compounds in various environmental matrices, contributing to the development of safer and more sustainable chemical practices (Wang et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
The demand for trifluoromethylpyridine derivatives, including “2-Dimethylamino-6-(trifluoromethyl)pyridine”, has been increasing steadily in the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .
Mécanisme D'action
Target of Action
It is known that trifluoromethylpyridine derivatives are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with a variety of biological targets, depending on the specific derivative and its application .
Mode of Action
Trifluoromethylpyridine derivatives are known to exhibit a variety of biological activities due to the unique physicochemical properties of the fluorine atom and the pyridine moiety . For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to interact with various biochemical pathways, depending on their specific structure and application .
Result of Action
Trifluoromethylpyridine derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific structure and application .
Propriétés
IUPAC Name |
N,N-dimethyl-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-13(2)7-5-3-4-6(12-7)8(9,10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIMUDVIHGISKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid](/img/structure/B3033793.png)
![3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3033794.png)



![3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile](/img/structure/B3033801.png)


![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B3033804.png)

